Synthetic Methods
The synthesis of Aponorhyoscine can be achieved through several methods, primarily focusing on the modification of natural tropane alkaloids. One common approach involves the following steps:
Aponorhyoscine has a complex molecular structure characterized by its bicyclic tropane framework. The molecular formula is , and it features a nitrogen atom in a heterocyclic ring, contributing to its basic properties.
CC1(C2=C(C1=CC(=C2)O)N(C(C)C)C(=O)O)C
XHCVKZQZVYBHRL-UHFFFAOYSA-N
Aponorhyoscine participates in various chemical reactions typical of alkaloids, including:
Aponorhyoscine exerts its effects primarily through antagonism at muscarinic acetylcholine receptors. This mechanism leads to various physiological effects:
Aponorhyoscine exhibits distinct physical and chemical properties that are critical for its application:
Aponorhyoscine has several notable applications in medicine and pharmacology:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5